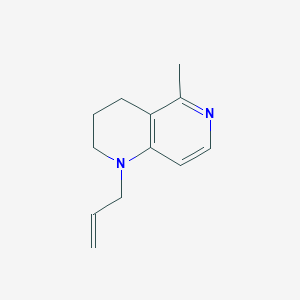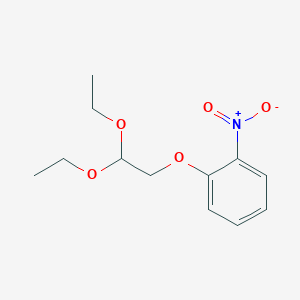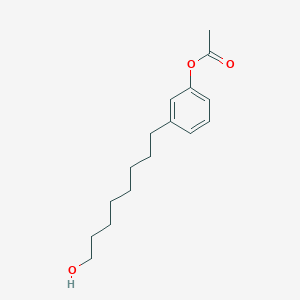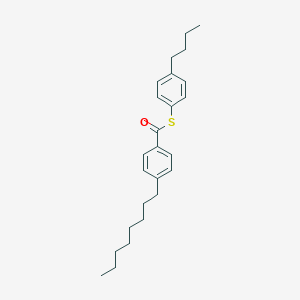![molecular formula C9H10ClF3Si B14586423 Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane CAS No. 61215-97-2](/img/structure/B14586423.png)
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a phenyl group substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane typically involves the reaction of 2-(trifluoromethyl)phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-(trifluoromethyl)phenylmagnesium bromide+dimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new silicon-containing compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the phenyl ring can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or primary amines, typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include alkoxy- or amino-substituted silanes.
Oxidation Reactions: Products include silanols or siloxanes.
Reduction Reactions: Products include cyclohexyl derivatives of the original compound.
Scientific Research Applications
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties, such as hydrophobic coatings and high-performance polymers.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, particularly those containing trifluoromethyl groups, which are known to enhance the metabolic stability and bioavailability of drugs.
Agrochemicals: The compound is used in the synthesis of agrochemicals that benefit from the presence of the trifluoromethyl group, which can improve the efficacy and environmental stability of the products.
Mechanism of Action
The mechanism of action of Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane in chemical reactions involves the reactivity of the silicon-chlorine bond and the influence of the trifluoromethyl group. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to substitution reactions. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the phenyl ring, making it more reactive towards electrophilic or nucleophilic reagents. This combination of reactivity makes the compound a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyltrimethylsilane: Similar in structure but with three methyl groups instead of two methyl groups and one chlorine atom.
Chlorotrimethylsilane: Lacks the trifluoromethyl group, making it less reactive in certain applications.
Dimethylphenylsilane: Does not contain the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane is unique due to the presence of both the trifluoromethyl group and the silicon-chlorine bond. This combination imparts distinct reactivity and properties, making it valuable in synthetic chemistry and materials science. The trifluoromethyl group enhances the compound’s stability and reactivity, while the silicon-chlorine bond provides a site for further functionalization.
Properties
CAS No. |
61215-97-2 |
|---|---|
Molecular Formula |
C9H10ClF3Si |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
chloro-dimethyl-[2-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C9H10ClF3Si/c1-14(2,10)8-6-4-3-5-7(8)9(11,12)13/h3-6H,1-2H3 |
InChI Key |
AFYTXFFTBIZEHC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)


![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)





